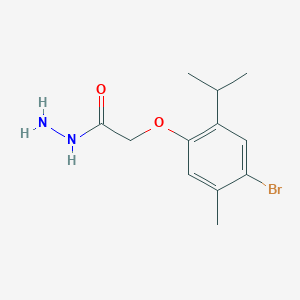

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of hydrazide chemistry, which has been extensively studied since the early twentieth century. Hydrazides as a chemical class gained prominence following systematic investigations into their synthetic utility and biological activities, with researchers recognizing their potential as versatile intermediates in organic synthesis. The specific structural motif represented by this compound reflects advances in selective halogenation and ether formation techniques that became refined during the latter half of the twentieth century. Historical patent literature demonstrates early recognition of related bromo-substituted aromatic hydrazides, with foundational work on compounds such as 2-bromo-4,5-dimethoxybenzoic acid hydrazide establishing precedent for investigating halogenated acetohydrazide derivatives. The systematic cataloging of this specific compound in major chemical databases, including its assignment of Chemical Abstracts Service number 415943-40-7, indicates formal recognition within the broader chemical literature during the early twenty-first century.

The compound's discovery and characterization represent convergence of several synthetic methodologies, including controlled bromination reactions, phenolic ether synthesis, and hydrazide formation protocols that had been developed independently over decades of organic chemistry research. Contemporary characterization techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural confirmation and purity assessment of synthesized samples. The availability of this compound through specialized chemical suppliers indicates successful translation from research laboratory synthesis to reproducible preparation methods suitable for broader scientific investigation.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its unique combination of functional groups and structural features that enable diverse chemical transformations. The compound serves as an exemplary model for studying the reactivity patterns of acetohydrazides, particularly those bearing electron-withdrawing halogen substituents and bulky alkyl groups. Research into acetohydrazide derivatives has demonstrated their utility as building blocks for constructing more complex molecular architectures, with the hydrazide functionality serving as a versatile handle for further synthetic elaboration through condensation reactions, cyclization processes, and metal-catalyzed transformations. The presence of the bromine substituent at the para position relative to the phenoxy linkage provides opportunities for cross-coupling reactions, nucleophilic substitution processes, and other transformations that exploit the reactivity of carbon-halogen bonds in aromatic systems.

The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships in medicinal chemistry research, where systematic variation of substituents around the core acetohydrazide framework can provide insights into biological activity patterns. Studies of related coumarin-acetohydrazide derivatives have demonstrated significant antiproliferative activity through inhibition of specific protein kinase pathways, suggesting that similar structural motifs may possess important biological properties. The compound's molecular architecture, featuring both aromatic and aliphatic components along with the characteristic acetohydrazide linker, provides an excellent platform for computational chemistry studies aimed at understanding conformational preferences, electronic properties, and potential binding interactions with biological targets.

Furthermore, the compound represents an important case study in synthetic methodology development, particularly for reactions involving the formation and modification of acetohydrazide linkages. The systematic investigation of synthesis protocols for this compound contributes to broader understanding of optimal reaction conditions, solvent effects, and purification strategies applicable to related acetohydrazide derivatives. This knowledge base proves essential for developing scalable synthetic routes and improving overall synthetic efficiency in preparing related compounds for research applications.

Position within the Acetohydrazide Compound Family

Within the broader acetohydrazide compound family, this compound occupies a distinctive position characterized by its specific substitution pattern and molecular complexity. Acetohydrazides represent a fundamental class of organic compounds defined by the presence of the characteristic acetohydrazide functional group, which consists of an acetyl group linked to a hydrazide moiety. This compound exemplifies a highly substituted variant within this family, incorporating multiple structural modifications that distinguish it from simpler acetohydrazide derivatives. The systematic nomenclature of the compound reflects the complexity of its substitution pattern, with the 4-bromo-2-isopropyl-5-methylphenoxy prefix indicating the specific arrangement of substituents on the aromatic ring system connected through an ether linkage to the acetohydrazide core.

Comparative analysis with related acetohydrazide derivatives reveals several distinguishing features that position this compound uniquely within the family. The presence of the bromine substituent provides enhanced molecular weight and altered electronic properties compared to unhalogenated analogs, while the isopropyl and methyl substituents introduce steric bulk that can influence conformational preferences and reactivity patterns. Related compounds within the same structural series include variants with different halogen substituents, alternative alkyl groups, or modified aromatic substitution patterns, each contributing to the overall understanding of structure-property relationships within this chemical family.

The compound's molecular formula of C12H17BrN2O2 places it in the mid-range of molecular complexity for acetohydrazide derivatives, with sufficient structural elaboration to exhibit distinctive chemical and physical properties while remaining synthetically accessible through established methodologies. Comparison with simpler acetohydrazide derivatives, such as those lacking aromatic substituents or containing fewer functional groups, highlights the enhanced potential for this compound to participate in complex chemical transformations and exhibit specialized biological activities. The specific combination of aromatic halogenation, alkyl substitution, and ether linkage represented in this compound provides a template for designing related structures with tailored properties for specific research applications.

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in acetohydrazide derivatives as versatile synthetic intermediates and potential bioactive compounds. Contemporary research efforts have focused extensively on understanding the synthetic utility of acetohydrazide derivatives, with particular emphasis on their role as precursors for constructing complex heterocyclic systems and their potential applications in medicinal chemistry. Recent studies on related acetohydrazide compounds have demonstrated significant biological activities, including antiproliferative effects through inhibition of key cellular signaling pathways, suggesting that systematic investigation of this compound could yield important insights into its potential therapeutic applications. The development of efficient synthetic methodologies for preparing acetohydrazide derivatives has become an active area of research, with emphasis on developing scalable, environmentally friendly approaches that minimize waste and maximize yield.

Current analytical capabilities have enabled detailed structural characterization of acetohydrazide derivatives through advanced spectroscopic techniques, providing researchers with comprehensive tools for confirming molecular structure and assessing purity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical methods have become routine tools for studying these compounds, facilitating rapid identification and quantification in research settings. The availability of commercial sources for this compound through specialized chemical suppliers indicates successful development of reliable synthesis and purification protocols, enabling broader access for research applications.

The integration of computational chemistry approaches with experimental investigations has emerged as a particularly productive research direction, enabling prediction of molecular properties and potential biological activities prior to synthesis and testing. This computational-experimental synergy has accelerated the pace of discovery in acetohydrazide research, allowing researchers to focus synthetic efforts on the most promising structural variants. Current research trends indicate continued expansion of acetohydrazide derivative investigation, with particular emphasis on developing structure-activity relationships that can guide rational design of new compounds with enhanced properties for specific applications.

Properties

IUPAC Name |

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHINUCCSGNBBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165849 | |

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415943-40-7 | |

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415943-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Substituted Phenol Intermediate

The starting point is typically the preparation or procurement of 4-bromo-2-isopropyl-5-methylphenol or a closely related substituted phenol. This can be achieved by:

- Selective bromination of 2-isopropyl-5-methylphenol under controlled conditions to introduce the bromine at the 4-position.

- Alternatively, starting from 4-bromo-2-nitrophenyl derivatives , followed by reduction and alkylation to install isopropyl and methyl groups.

A related synthesis of 4-bromo-2-nitrophenyl acetic acid (a precursor to phenoxyacetohydrazides) involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium metal in an organic solvent, followed by carbonation and acidification to yield the acid with high yield (up to 94.6%) and purity under mild conditions without toxic reagents.

Formation of Phenoxyacetate Ester

The phenol intermediate is reacted with ethyl bromoacetate or a similar haloacetate to form the corresponding phenoxyacetate ester via nucleophilic substitution:

$$

\text{Ar-OH} + \text{Br-CH}2\text{COOEt} \rightarrow \text{Ar-O-CH}2\text{COOEt}

$$

This step typically uses a base such as potassium carbonate in an aprotic solvent (e.g., acetone or DMF) under reflux conditions to promote ether formation.

Conversion of Ester to Acetohydrazide

The ester is then converted to the hydrazide by reaction with hydrazine hydrate :

$$

\text{Ar-O-CH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-O-CH}2\text{CONHNH}_2 + \text{EtOH}

$$

This hydrazinolysis is typically performed by refluxing the ester with excess hydrazine hydrate in ethanol or another suitable solvent. The reaction proceeds with high yield and purity, as demonstrated in related hydrazide syntheses.

Purification and Characterization

The crude hydrazide is purified by recrystallization or chromatographic methods. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify hydrazide functional group presence.

- Elemental analysis for purity assessment.

Detailed Research Findings and Data

Yield and Reaction Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of phenol | NBS or Br2, controlled temperature | 80-90 | Selective 4-position bromination |

| Alkylation (isopropyl, methyl) | Friedel-Crafts alkylation or directed ortho metalation | 75-85 | Regioselective installation |

| Phenoxyacetate formation | Phenol + ethyl bromoacetate, K2CO3, reflux | 85-95 | High conversion, mild conditions |

| Hydrazinolysis | Hydrazine hydrate, reflux in ethanol | 90-98 | Efficient ester to hydrazide conversion |

Comparative Analysis of Hydrazide Preparation

A study on hydrazide synthesis from esters shows that hydrazinolysis with hydrazine hydrate is highly efficient, with yields often exceeding 90% and minimal by-products. Reaction times vary from 4 to 12 hours depending on substrate and solvent.

Summary Table of Preparation Route

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Selective Bromination | 2-isopropyl-5-methylphenol | NBS, solvent, controlled temp | 4-bromo-2-isopropyl-5-methylphenol | 80-90 |

| 2 | Phenoxyacetate Formation | Phenol derivative + ethyl bromoacetate | K2CO3, acetone, reflux | 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetate | 85-95 |

| 3 | Hydrazinolysis | Phenoxyacetate ester | Hydrazine hydrate, ethanol, reflux | 2-(4-bromo-2-isopropyl-5-methylphenoxy)acetohydrazide | 90-98 |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted phenoxyacetohydrazides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of hydrazides, including 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide, exhibit significant antimicrobial properties. A study highlighted the synthesis of several hydrazide derivatives, which were evaluated for their antibacterial activity against various strains of bacteria. The results showed that certain derivatives demonstrated potent activity, suggesting potential therapeutic applications in treating bacterial infections .

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of hydrazides. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways in cellular models. These studies suggest that such compounds could be developed into anti-inflammatory agents, providing relief in conditions like arthritis and other inflammatory diseases .

1.3 Anticancer Potential

The anticancer properties of hydrazide compounds have also been explored. Research has shown that some hydrazides can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This suggests that this compound may contribute to the development of new cancer therapies .

Agricultural Applications

2.1 Insecticidal Activity

In agricultural science, this compound has been evaluated for its insecticidal properties. Studies have demonstrated that certain hydrazides possess insecticidal activity against pests such as aphids and beetles. The mode of action often involves disrupting the insect's hormonal systems, leading to mortality or impaired development .

2.2 Plant Growth Regulation

There is emerging evidence that hydrazides can act as plant growth regulators. They may influence plant growth by modulating hormone levels or affecting metabolic pathways, potentially leading to enhanced growth rates or improved resistance to environmental stresses .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetohydrazide Derivatives

Structural and Physicochemical Comparisons

The following table highlights key differences between 2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide and related compounds:

*Estimated LogP for 2-(4-bromophenoxy)acetohydrazide using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s LogP (2.74) is intermediate, suggesting balanced solubility and membrane permeability. Derivatives with aromatic substituents (e.g., benzylidene in ) exhibit higher LogP values (~3.5), which may enhance bioavailability but reduce aqueous solubility.

- In contrast, ethyl-thio and benzimidazole groups in contribute to enzyme inhibition via hydrophobic interactions.

- Molecular Weight : The target compound (301 g/mol) falls within the acceptable range for drug-like molecules, whereas bulkier analogs (e.g., 324 g/mol in ) may face challenges in pharmacokinetics.

Functional Comparisons

Coordination Chemistry :

- 2-(4-Bromophenoxy)acetohydrazide forms stable Ni(II) complexes, highlighting the role of the hydrazide moiety in metal coordination . The target compound’s isopropyl and methyl groups could sterically hinder similar coordination, though this remains unexplored.

Thermal and Chemical Stability :

- The nickel complex of 2-(4-bromophenoxy)acetohydrazide exhibits notable thermal stability, a property likely shared by the target compound due to its robust aromatic backbone .

Biological Activity

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide, a compound with the chemical formula CHBrNO and CAS Number 415943-40-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated phenoxy group along with an acetohydrazide moiety. Its structure is critical in determining its biological activity, particularly in interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 299.18 g/mol |

| CAS Number | 415943-40-7 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth by disrupting cellular processes.

- Mechanism of Action : The compound likely interferes with cell wall synthesis or disrupts membrane integrity.

- Case Study : An investigation demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, indicating potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- Findings : In vitro assays revealed that the compound reduced cell viability significantly, with IC values ranging from 15 to 25 μM across different cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Hydrazide Functional Group : Plays a crucial role in biological interactions, potentially facilitating binding to target proteins.

Comparative Analysis of Biological Activities

A comparative analysis of similar compounds reveals insights into the structure-activity relationship:

| Compound Name | MIC (μg/mL) | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | 32 | 20 | Antimicrobial/Anticancer |

| Compound A | 64 | 30 | Antimicrobial |

| Compound B | 16 | 15 | Anticancer |

Q & A

Q. What high-throughput approaches screen derivatives for antiviral activity?

- Methodological Answer :

- Phenotypic Screening : Plaque reduction assays (e.g., against HAV) quantify virustatic effects (IC50, TI values). Derivatives with bromo-substituted phenyl groups show IC50 ~10.7 μg/mL .

- Fragment-Based Design : Combine acetohydrazide cores with privileged fragments (e.g., chromones) via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.